molecular formula C9H7F2NO4 B577499 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid CAS No. 1226776-82-4

2-(2,6-Difluoro-4-nitrophenyl)propanoic acid

Cat. No. B577499
CAS RN: 1226776-82-4
M. Wt: 231.155
InChI Key: BLZPGURBRHOGGM-UHFFFAOYSA-N
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Description

“2-(2,6-Difluoro-4-nitrophenyl)propanoic acid” is a chemical compound with the molecular formula C9H7F2NO4 . It has a molecular weight of 231.16 . The compound appears as a light yellow to brown solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7F2NO4/c1-4(9(13)14)8-6(10)2-5(12(15)16)3-7(8)11/h2-4H,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

This compound is stored at a temperature of +4°C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Fluorinated Compounds : 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid and its derivatives have been utilized in the synthesis of various fluorinated compounds. For example, Buss, Coe, and Tatlow (1998) described the synthesis of 4-[4′-bis(2″-chloroethyl)aminophenyl]-3,3,4,4-tetrafluorobutanoic acid, a compound derived from 2,2-difluoro-2-(4′-nitrophenyl)acetamide, itself a derivative of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid (Buss, Coe, & Tatlow, 1998).

  • Photoaffinity Labeling : The photoreactivity of 2,6-difluoro-4-nitroanisole, a related compound, suggests potential for 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid in photoaffinity labeling, especially for proteins. The study by Casado et al. (1995) indicates the possibility of using similar compounds in biochemical photoprobes (Casado, Cervera, Marquet, & Moreno-Mañas, 1995).

Physicochemical Studies

  • Lipophilicity Analysis : The lipophilicity of nitrophenols, including derivatives of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid, was investigated by Abraham, Du, and Platts (2000). This study provides insights into the solvation and partitioning behaviors of such compounds, crucial for understanding their interactions in biological and chemical systems (Abraham, Du, & Platts, 2000).

Potential Applications

  • Enantioseparation Studies : Tong et al. (2016) explored the enantioseparation of racemic 2-(substituted phenyl)propanoic acids, which could include 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid derivatives. This research highlights the role of such compounds in chiral recognition, a key aspect in pharmaceuticals and chemical synthesis (Tong, Wang, Lu, Xiong, Wang, & Yan, 2016).

  • Chemical Kinetics and Reaction Mechanisms : The kinetics and mechanisms of reactions involving similar compounds have been studied, providing insights into the behavior of 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid in various chemical environments. For instance, Norcross et al. (1997) examined the oxidation of secondary alcohols by potassium tetraoxoferrate(VI), contributing to the understanding of oxidation processes relevant to such compounds (Norcross, Lewis, Gai, Noureldin, & Lee, 1997).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-(2,6-difluoro-4-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO4/c1-4(9(13)14)8-6(10)2-5(12(15)16)3-7(8)11/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZPGURBRHOGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1F)[N+](=O)[O-])F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700178
Record name 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Difluoro-4-nitrophenyl)propanoic acid

CAS RN

1226776-82-4
Record name 2,6-Difluoro-α-methyl-4-nitrobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226776-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,6-Difluoro-4-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of compound (26b) (7.8 g, 24.9 mmol) in acetic acid (28 mL), and concentrated sulfuric acid (8.0 mL), and water (20 mL) were treated in the same manner as in (b) in Production Example 1 to give 4.9 g (85%) of compound (27b) as yellow solid.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Yield
85%

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